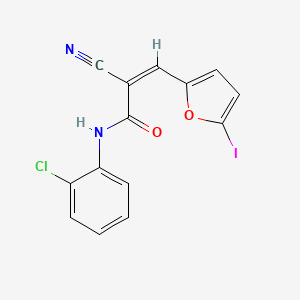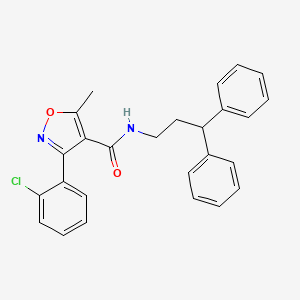![molecular formula C23H22N2O4S B4721963 5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4721963.png)
5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid
Overview
Description
5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid, commonly known as BPTA, is a synthetic compound that has gained significant attention in the field of scientific research. BPTA is a thienylalanine derivative that has been extensively studied for its potential applications in cancer therapy and other medical fields.
Mechanism of Action
The exact mechanism of action of BPTA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are involved in the regulation of gene expression. By inhibiting these enzymes, BPTA may alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BPTA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of HDACs and LSD1, which are involved in the regulation of gene expression. BPTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BPTA has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPTA in lab experiments is that it has been extensively studied for its potential applications in cancer therapy. This means that there is a significant amount of data available on its mechanism of action and its effects on cancer cells. However, one of the limitations of using BPTA in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on cancer cells.
Future Directions
There are a number of future directions for the study of BPTA. One area of research is the development of BPTA analogs that may have improved anti-cancer properties. Another area of research is the study of the effects of BPTA on other medical conditions, such as cardiovascular disease and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of BPTA and its effects on cancer cells.
Scientific Research Applications
BPTA has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BPTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, BPTA has also been studied for its potential use in treating other medical conditions, such as cardiovascular disease and inflammation.
properties
IUPAC Name |
5-[[3-(benzylcarbamoyl)-4-phenylthiophen-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-19(12-7-13-20(27)28)25-23-21(18(15-30-23)17-10-5-2-6-11-17)22(29)24-14-16-8-3-1-4-9-16/h1-6,8-11,15H,7,12-14H2,(H,24,29)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYSDVGEZRRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4721881.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4721888.png)

![methyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4721904.png)
![5-phenyl-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4721906.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4721913.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4721920.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4721926.png)
![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)
![4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4721956.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4721979.png)